1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine
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Overview
Description
Preparation Methods
The synthesis of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. The ethylsulfonyl group is introduced through sulfonation reactions, and the ethanamine moiety is added via amination reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .
Chemical Reactions Analysis
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzo[d]oxazole ring or the ethylsulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzo[d]oxazole ring can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine include other benzo[d]oxazole derivatives with different substituents. For example:
1-(5-(Methylsulfonyl)benzo[d]oxazol-2-yl)ethanamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)methanamine: Similar structure but with a methanamine moiety instead of an ethanamine moiety. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
1-(5-ethylsulfonyl-1,3-benzoxazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N2O3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
YXGXOTLZFVTUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)N |
Origin of Product |
United States |
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